molecular formula C18H24NO3D3 B602349 Capsaicin CAS No. 1217899-52-9

Capsaicin

Cat. No. B602349
CAS RN: 1217899-52-9
M. Wt: 308.44
InChI Key:
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Description

Capsaicin is the most abundant pungent principle of hot peppers (Capsicum). It is an organic nitrogen compound belonging to the lipid group . Capsaicin is the predominant spicy component of chili peppers, the pungency of which is often measured in Scoville Heat Units (SHU) .


Synthesis Analysis

Capsaicinoids, mainly capsaicin and dihydrocapsaicin, account for more than 90% of the pungency in chillies and are synthesized in the placental tissue by two pathways, phenylpropanoid pathway and the pathway for synthesis of fatty acids . The maximum capsaicinoids content was obtained in cells elicited with chitosan .


Molecular Structure Analysis

Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) is a crystalline, lipophilic, colorless and odorless alkaloid with the molecular formula C18H27NO3 . Capsaicin displays cis/trans isomerism because the double bond prevents internal rotation .


Chemical Reactions Analysis

Capsaicin is a chemical irritant and neurotoxin for mammals, including humans, and produces a sensation of burning in any tissue with which it comes into contact . Capsaicin and several related compounds are called capsaicinoids and are produced as secondary metabolites by chili peppers .


Physical And Chemical Properties Analysis

Capsaicin is a natural protoalkaloid and the major pungent component of hot peppers (Capsicum annuum L.). Also known as trans −8-methyl-N-vanillyl-6-nonenamide, this chemical compound is crystalline, off-white solid, lipophilic, colorless and odorless . Its molecular weight is 305.40 g/mol, and it is fat-, alcohol- and oil-soluble .

Scientific Research Applications

Anti-Cancer Applications

Capsaicin has shown significant potential in cancer research, particularly in the treatment of human cancer . It has been found to have chemo-preventive effects, often linked to its ability to exert multi-biological effects such as anti-mutagenic, antioxidant, and anti-inflammatory activities . Research outputs on capsaicin have increased by an estimated 18% per year, with anti-cancer/pharmacokinetics, cytotoxicity, in vivo neurological, and pain research studies being the main thematic domains for capsaicin research .

Respiratory System Applications

Capsaicin has been explored for its potential therapeutic applications in treating conditions of the respiratory system . It has been investigated for the treatment of non-allergic rhinitis, nasal polyposis, allergic rhinitis, unexplained chronic cough, and prevention of aspiration pneumonia . The modes of delivery included intranasal application (nasal spray, soaked pads, solution), inhalation, ingestion, and aural ointment .

Pain Management

Capsaicin is widely recognized for its analgesic effects . It is commonly used in pain management due to its ability to desensitize sensory neurons by depleting and preventing the reaccumulation of Substance P, which is believed to be a key neurotransmitter in pain perception.

Treatment of Obesity

Capsaicin has been found to have potential therapeutic applications in the treatment of obesity . It is believed to increase energy expenditure and lipid oxidation, reduce appetite, and decrease body fat.

Cardiovascular Disease Treatment

Capsaicin has shown potential in the treatment of cardiovascular diseases . It is believed to improve vascular and metabolic health by enhancing vasodilation and improving lipid profiles.

Antimicrobial Properties

Capsaicin has been found to have significant antimicrobial properties . It has been found to significantly reduce the release of cholera toxin by interfering with the transcription of certain genes .

Dermatological Applications

Capsaicin is also used in dermatology . It has been found to be effective in treating a variety of skin conditions, including psoriasis and pruritus.

Gastrointestinal Disease Treatment

Capsaicin has shown potential in the treatment of gastrointestinal diseases . It is believed to protect the gastric mucosa and improve gastrointestinal blood flow.

Mechanism of Action

Target of Action

Capsaicin, a naturally occurring compound found in chili peppers, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a ligand-gated cation channel found on nociceptive nerve fibers . It plays a crucial role in the sensation of pain and heat .

Mode of Action

Capsaicin acts as an agonist for the TRPV1 receptor . Upon binding to TRPV1, capsaicin causes the channel to open, leading to depolarization, initiation of action potential, and pain signal transmission to the spinal cord . This initial sensation of pain is followed by desensitization of the sensory neurons, leading to an analgesic effect .

Biochemical Pathways

Capsaicin influences several metabolic pathways. It stimulates the release of catecholamine from catecholaminergic neurons in the brain, promoting weight loss . It also affects lipid metabolism, energy metabolism, and antioxidant stress pathways . Capsaicin’s biosynthesis involves the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors) .

Pharmacokinetics

The pharmacological activity of capsaicin-like compounds depends on several factors like the dose, the route of administration, and most importantly, its concentration at target tissues .

Result of Action

Capsaicin has multiple molecular and cellular effects. It triggers a topical hypersensitivity reaction on the skin, leading to alterations in pain mechanisms . It also provokes apoptotic and inhibitory effects in various human cancer cells . Furthermore, capsaicin has been shown to exert vasodilator effects and increase gastric blood flow .

Action Environment

Environmental factors significantly influence capsaicin’s action. For instance, the pungency of chili peppers, which is attributed to capsaicin content, can vary depending on the plant’s genotype and environmental stimuli . Capsaicin levels have been found to increase with salinity, peaking at certain conditions . Furthermore, the pungency is influenced by weather conditions such as heat waves, and it increases with the maturation of the fruit .

Safety and Hazards

Although it is often used in cooking, eating too much capsaicin can lead to irritation of the mouth, stomach, and intestines. People may develop vomiting and diarrhea. Inhaling sprays containing capsaicin can cause coughing, difficulty breathing, production of tears, nausea, nasal irritation, and temporary blindness .

Future Directions

Capsaicin has gained considerable attention due to its broad biological activities, including antioxidation, anti-inflammation, anti-tumor, weight regulation, cardiac protection, anti-calculi, and diurnal-circadian regulation . The potent biological effects of capsaicin are intimately related to metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress . In-depth studies of capsaicin metabolism and its physiological functions based on MS is anticipated to yield new insights and methods for preventing and treating a wide range of diseases .

properties

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
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InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+
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InChI Key

YKPUWZUDDOIDPM-SOFGYWHQSA-N
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Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
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Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
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Molecular Formula

C18H27NO3
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DSSTOX Substance ID

DTXSID9020241
Record name Capsaicin
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Molecular Weight

305.4 g/mol
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Physical Description

Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder.
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Boiling Point

210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

Capsaicin has been shown to reduce the amount of substance P associated with inflammation - however this is not believed to be its main mechanism in the relief of pain. Capsaicin's mechanism of action is attributed to "defunctionalization" of nociceptor fibers by inducing a topical hypersensitivity reaction on the skin. This alteration in pain mechanisms is due to many of the following: temporary loss of membrane potential, inability to transport neurotrophic factors leading to altered phenotype, and reversible retraction of epidermal and dermal nerve fiber terminals., Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ..., ... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment., ... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions., ... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX., For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page.
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Color/Form

Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales

CAS RN

404-86-4
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Melting Point

65 °C, 149 °F
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